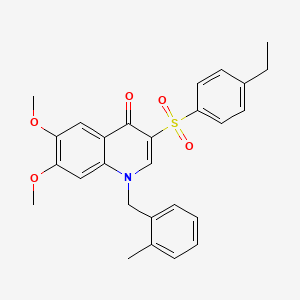

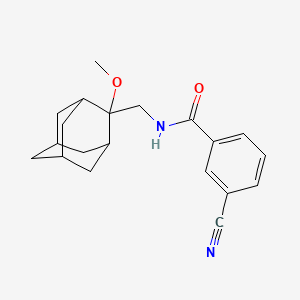

3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxy-1-(2-methylbenzyl)quinolin-4(1H)-one” is a chemical substance offered by Benchchem for research purposes. Its molecular formula is C27H27NO5S .

Physical and Chemical Properties Analysis

The average mass of this compound is 461.573 Da, and the monoisotopic mass is 461.166077 Da . No further physical or chemical properties were found.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Chemical synthesis and transformation studies have focused on quinolinone and sulfonamide derivatives, exploring novel synthetic routes and transformations. For example, research on the oxidative dehydrobromination of certain quinoxalinones to quinoxalyl aryl ketones via Kornblum oxidation in dimethyl sulfoxide highlights innovative synthetic pathways for quinoline derivatives, which could be relevant for synthesizing or modifying the compound (Gorbunova & Mamedov, 2006). Similarly, the synthesis of metabolites of certain quinoline carboxylates reveals efficient synthetic routes and protective group strategies, potentially applicable to the synthesis and study of the compound of interest (Mizuno et al., 2006).

Antioxidant Properties

Compounds featuring the quinoline structure have been investigated for their antioxidant properties. For instance, certain coumarin-fused quinolines have shown potential as antioxidants, capable of quenching radicals and inhibiting DNA oxidation. This suggests that similar quinoline sulfonamide derivatives could be explored for their antioxidant capabilities, potentially contributing to research on oxidative stress and its biological implications (Xi & Liu, 2015).

Catalysis and Material Science

Quinoline derivatives have also found applications in catalysis and material science. The synthesis and conversion of o-quinodimethanes from certain benzyl sulfones demonstrate the utility of quinoline sulfonamide structures in creating new materials and catalytic processes. These processes have implications for the development of novel organic materials and catalysts (Lenihan & Shechter, 1999).

Drug Discovery and Medicinal Chemistry

While excluding direct applications in drug use, dosage, and side effects, the structural motifs of quinoline and sulfonamide are extensively explored in medicinal chemistry for their potential therapeutic benefits. The structural analysis and modification of these compounds contribute to the discovery of new drugs and therapeutic agents. Research into the metabolic fate of synthetic cannabinoid receptor agonists based on quinoline sulfonamide structures, for example, underscores the importance of such compounds in understanding drug metabolism and designing compounds with desirable pharmacokinetic properties (Richter et al., 2022).

Propiedades

IUPAC Name |

3-(4-ethylphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5S/c1-5-19-10-12-21(13-11-19)34(30,31)26-17-28(16-20-9-7-6-8-18(20)2)23-15-25(33-4)24(32-3)14-22(23)27(26)29/h6-15,17H,5,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDKTMBMZQLVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

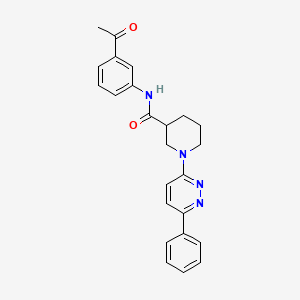

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)

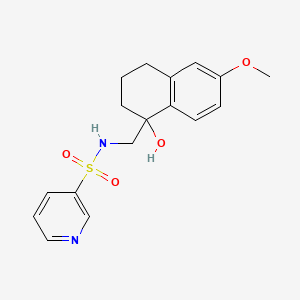

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)

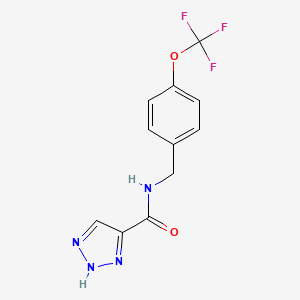

![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)

![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)

![5-Nitro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B2530631.png)

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)